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Cat. No.: B15560737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-O-Demethyl Rapamycin, also known as 7-O-Demethyl Sirolimus or Novolimus, is a

macrolide compound and a derivative of Rapamycin (Sirolimus).[1][2] It is a known metabolite

of Rapamycin and has garnered interest for its potential immunosuppressive, antifungal, and

antiproliferative properties.[1][2][3] This technical guide provides a comprehensive overview of

7-O-Demethyl Rapamycin, focusing on its mechanism of action, chemical properties, and

relevant experimental protocols to facilitate further research and drug development efforts.

Similar to its parent compound, 7-O-Demethyl Rapamycin is under investigation for

applications in preventing organ transplant rejection and in cancer therapy due to its ability to

inhibit cell growth.[1]

Chemical and Physical Properties
7-O-Demethyl Rapamycin is structurally similar to Rapamycin, with the key difference being

the absence of a methyl group at the 7-O position. This modification can influence its biological

activity and pharmacokinetic profile.
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Property Value Reference

CAS Number 151519-50-5 [2]

Molecular Formula C₅₀H₇₇NO₁₃ [2]

Molecular Weight 900.15 g/mol [2]

Appearance White to Pale Yellow Solid

Storage Store at -80°C [2]

Mechanism of Action: mTOR Pathway Inhibition
The primary mechanism of action of 7-O-Demethyl Rapamycin involves the inhibition of the

mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell

growth, proliferation, metabolism, and survival.[1][4] The inhibition is not direct but is mediated

through the formation of a complex with the intracellular protein FK506-binding protein 12

(FKBP12).[1]

The 7-O-Demethyl Rapamycin-FKBP12 complex binds to the FKBP12-Rapamycin Binding

(FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This binding

event allosterically inhibits mTORC1 activity, preventing the phosphorylation of its downstream

substrates, including p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-

binding protein 1 (4E-BP1).[4][5] The inhibition of these downstream effectors leads to a

reduction in protein synthesis and ultimately arrests the cell cycle in the G1 phase, thereby

inhibiting cell proliferation.[6]
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Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of 7-O-Demethyl
Rapamycin.

Quantitative Data
Specific quantitative data for 7-O-Demethyl Rapamycin, such as IC₅₀ values for

antiproliferative activity against various cell lines and its binding affinity (Kᵢ or Kₑ) for FKBP12,

are not extensively reported in publicly available literature. The primary characterization of 7-O-
Demethyl Rapamycin has been as a metabolite of Sirolimus (Rapamycin). Pharmacokinetic

studies of Sirolimus have identified 7-O-Demethyl Rapamycin in blood samples, but have not

detailed its specific pharmacokinetic parameters.[4][7]

For comparative context, Rapamycin has been shown to have IC₅₀ values in the low

micromolar range for antiproliferative effects in various cancer cell lines. For example, in the

Ca9-22 oral cancer cell line, the IC₅₀ value for Rapamycin was approximately 15 µM.[8] In

Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, Rapamycin induced

concentration-dependent antiproliferative effects with IC₅₀ values ranging from 5 to 20 µM.[5]

The binding affinity of the FKBP12-rapamycin complex to the FRB domain of mTOR is in the

low nanomolar range.[9]

Further research is required to establish a detailed quantitative profile for 7-O-Demethyl
Rapamycin to allow for a direct comparison with Rapamycin and other mTOR inhibitors.

Synthesis and Isolation
7-O-Demethyl Rapamycin can be produced through fermentation processes. A patented

method describes the use of Actinoplanes species as the starting strains. The biosynthesis of

7-O-demethylated rapamycin is achieved through shake flask or fermentation tank fermentation

by the addition of different types of cosolvents and specific amino acids at different time points

during the fermentation process. This method is reported to have a short fermentation period

and result in high purity and yield.[3]

Fermentation Media Composition Example:[3]

Incline Medium: Yeast powder 10g/L, corn starch 10g/L, glucose 10g/L, agar powder 20g/L,

calcium carbonate 1g/L.
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Primary Seed Medium: Cottonseed protein powder 20g/L, glucose 10g/L, corn steep liquor

powder 6g/L, peanut protein powder 4g/L, cornstarch 10g/L, calcium carbonate 1g/L.

Secondary Seed Medium: Cottonseed protein powder 20g/L, glucose 10g/L, corn steep

liquor dry powder 6g/L, peanut protein powder 4g/L, corn starch 10g/L, bubble enemy DF-

104 1%, calcium carbonate 1g/L.

Following fermentation, purification would typically involve extraction and chromatographic

techniques to isolate 7-O-Demethyl Rapamycin from the fermentation broth and other

metabolites.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 7-O-
Demethyl Rapamycin.

In Vitro mTOR Kinase Assay
This protocol is for determining the direct inhibitory effect of a compound on mTORC1 kinase

activity.

Materials:

Purified active mTORC1 complex

Recombinant, inactive p70S6K as a substrate

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

ATP, [γ-³²P]ATP

7-O-Demethyl Rapamycin (or other inhibitors) dissolved in DMSO

Phosphocellulose paper

Phosphoric acid wash buffer

Scintillation counter
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Procedure:

Prepare serial dilutions of 7-O-Demethyl Rapamycin in kinase assay buffer.

In a microcentrifuge tube, combine the purified mTORC1, inactive p70S6K, and the diluted

inhibitor or DMSO (vehicle control).

Pre-incubate the mixture for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final

concentration of approximately 50-100 µM.

Incubate the reaction at 30°C for 20-30 minutes.

Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose

paper.

Wash the phosphocellulose paper multiple times with phosphoric acid wash buffer to remove

unincorporated [γ-³²P]ATP.

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of mTORC1 inhibition for each concentration of the inhibitor and

determine the IC₅₀ value.
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Figure 2: General workflow for an in vitro mTOR kinase assay.
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Cell Proliferation Assay (CCK-8)
This assay measures the antiproliferative effect of 7-O-Demethyl Rapamycin on cancer cell

lines.

Materials:

Cancer cell line of interest (e.g., MCF-7, PC-3)

Complete cell culture medium

96-well cell culture plates

7-O-Demethyl Rapamycin stock solution in DMSO

Cell Counting Kit-8 (CCK-8) reagent

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow

them to adhere overnight.

Prepare serial dilutions of 7-O-Demethyl Rapamycin in complete cell culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of the compound or DMSO (vehicle control).

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until the color of the

medium changes.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value.
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FKBP12 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of 7-O-Demethyl Rapamycin to its direct

target, FKBP12.

Materials:

Recombinant human FKBP12 protein

Fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506)

Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

7-O-Demethyl Rapamycin

Black, low-volume 384-well plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare serial dilutions of 7-O-Demethyl Rapamycin in the binding buffer.

In the wells of the 384-well plate, add the fluorescently labeled FKBP12 ligand at a fixed

concentration.

Add the serially diluted 7-O-Demethyl Rapamycin or buffer (control).

Add the FKBP12 protein to initiate the binding reaction.

Incubate the plate at room temperature for a specified time to reach equilibrium.

Measure the fluorescence polarization of each well using a plate reader.

As 7-O-Demethyl Rapamycin displaces the fluorescent ligand from FKBP12, the

fluorescence polarization will decrease.

Plot the change in fluorescence polarization against the concentration of 7-O-Demethyl
Rapamycin to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.
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Conclusion
7-O-Demethyl Rapamycin is a promising derivative of Rapamycin that warrants further

investigation. Its mechanism of action through mTOR inhibition suggests potential therapeutic

applications in immunosuppression and oncology. However, a significant gap exists in the

publicly available quantitative data regarding its biological activity and pharmacokinetic profile.

The experimental protocols provided in this guide offer a framework for researchers to

systematically characterize 7-O-Demethyl Rapamycin and elucidate its full therapeutic

potential. Further comparative studies against Rapamycin are crucial to understand the impact

of the 7-O-demethylation on its efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15560737#7-o-demethyl-rapamycin-as-a-rapamycin-
derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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